molecular formula C14H16O3 B1674054 Fraxinellone CAS No. 28808-62-0

Fraxinellone

Cat. No. B1674054
CAS RN: 28808-62-0
M. Wt: 232.27 g/mol
InChI Key: XYYAFLHHHZVPRN-JSGCOSHPSA-N
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Description

Fraxinellone is a terpenoid found in the root bark of Dictamnus albus . It belongs to a small group of degraded limonoids .


Synthesis Analysis

Fraxinellone is a naturally occurring degraded limonoid isolated from Meliaceae and Rutaceae plants . It has been structurally modified to improve its activity . The furan ring of fraxinellone is critical in exhibiting its insecticidal activity . C-ring-modified cyclopropyl analogues were semi-synthesized by Rh (II)-catalyzed cyclopropanation .


Molecular Structure Analysis

Fraxinellone has a molecular weight of 232.27 . The C1–O2 bond length in the molecular structure is 1.207, forming a double bond, namely C=O . The bond lengths of C1–O1, C13–O3, and C14–O3 are 1.370, 1.416, and 1.345, respectively, which belong to the range of C–O single bond .


Chemical Reactions Analysis

The pyrolysis reaction order of fraxinellone in nitrogen is 1/4, while that in air is 2/3 . This indicates that the stability of fraxinellone in nitrogen is better than that in air . In addition, the action of fraxinellone in water is an endothermic reaction .


Physical And Chemical Properties Analysis

Fraxinellone has a molecular formula of C14H16O3 and a molecular weight of 232.27 .

Scientific Research Applications

Insecticidal and Feeding Deterrent Effects

Fraxinellone has been found to exhibit a variety of insecticidal activities, including feeding-deterrent activity, inhibition of growth, and larvicidal activity . It has been used against several major pests, such as Mythimna separata, Agrotis ypsilon, Plutella xylostella, and Culux pipiens pallens .

Antifeedant and Larvicidal Activities

Fraxinellone has demonstrated significant antifeedant and larvicidal activities against the larvae of Lepidoptera . It has also shown to inhibit the pupation rate and the growth of M. separata .

Ovicidal Activities

Fraxinellone has been observed to have ovicidal activities, affecting the egg hatching duration and the development rate of M. separata .

Interaction with DNA

Fraxinellone has been found to interact with various types of DNA, such as armyworm DNA, salmon sperm DNA, and calf thymus DNA . These interactions have been investigated using UV–Vis absorption spectroscopy, isothermal titration calorimetry, and molecular docking .

Enzyme Inhibition

Fraxinellone has been found to inhibit the activities of α-amylase, lipase, and cytochrome P450 . However, it has been observed to increase the activities of protease, carboxylesterase, and glutathione S-transferase .

Anti-Cancer Properties

Fraxinellone has been widely used as a drug for the treatment of tumors . It has been found to exhibit effective anti-inflammatory and immunoregulatory effects .

Antifertility and Antiplatelet Aggregation

Fraxinellone has been found to exhibit antifertility and antiplatelet aggregation characteristics .

Vascular Relaxation and Fungicidal Activity

Fraxinellone has been found to exhibit vascular relaxation and fungicidal activity .

Mechanism of Action

Fraxinellone is a natural compound that has been isolated from the root bark of Dictamnus plants . It has been found to exhibit a variety of biological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects .

Target of Action

Fraxinellone primarily targets the Nuclear factor erythroid 2-related factor 2 (Nrf2) , Heat shock protein 47 (Hsp47) , and Programmed death-ligand 1 (PD-L1) . Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and provides protection against oxidative damage. Hsp47 is a collagen-specific molecular chaperone that plays a crucial role in the biosynthesis of procollagen. PD-L1 is a protein that has been shown to play a major role in suppressing the immune system during cancer and other diseases.

Mode of Action

Fraxinellone interacts with its targets in several ways. It acts as a potent and rapid activator of the Nrf2-mediated antioxidant defense system . It also forms stable complexes with Hsp47 at the protein-collagen interface . Furthermore, it inhibits PD-L1 expression by downregulating the STAT3 and HIF-1α signaling pathways .

Biochemical Pathways

Fraxinellone affects several biochemical pathways. It induces the expression of Nrf2 target genes, including Gpx4, Sod1, and Nqo1 . These genes are involved in the body’s defense against oxidative stress. It also interferes with the Hsp47-collagen interaction, which may affect collagen biosynthesis .

Pharmacokinetics

The pharmacokinetics of fraxinellone have been studied in rats. After intravenous administration of 5.0 mg/kg fraxinellone, it was found that fraxinellone has a good recovery rate in plasma, ranging from 98.04% to 101.94% .

Result of Action

The action of fraxinellone results in several molecular and cellular effects. It provides robust protection against insults such as glutamate excitotoxicity and reactive oxygen species production . It also shows significant neuroprotective activity and has the potential to be a valuable candidate for cancer treatment by targeting PD-L1 .

Action Environment

The stability of fraxinellone varies depending on the environment. It has been found to be more stable in nitrogen than in air . In water, the action of fraxinellone is an endothermic reaction, indicating that the fraxinellone solution is relatively stable in a pure water system . Fraxinellone cannot remain stable in the atmosphere and can be degraded in the natural environment .

Safety and Hazards

Fraxinellone is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

Fraxinellone has shown anticancer activity by inducing osteosarcoma cell apoptosis via promoting excessive autophagy flux . These studies provide new ideas for the future treatment of osteosarcoma and offer theoretical support for the anti-cancer mechanism of fraxinellone .

properties

IUPAC Name

(3R,3aR)-3-(furan-3-yl)-3a,7-dimethyl-3,4,5,6-tetrahydro-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-9-4-3-6-14(2)11(9)13(15)17-12(14)10-5-7-16-8-10/h5,7-8,12H,3-4,6H2,1-2H3/t12-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYAFLHHHZVPRN-GXTWGEPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)OC(C2(CCC1)C)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=O)O[C@H]([C@@]2(CCC1)C)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30951450
Record name 3-(Furan-3-yl)-3a,7-dimethyl-3a,4,5,6-tetrahydro-2-benzofuran-1(3H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fraxinellone

CAS RN

28808-62-0
Record name Fraxinellone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fraxinellone
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Record name 3-(Furan-3-yl)-3a,7-dimethyl-3a,4,5,6-tetrahydro-2-benzofuran-1(3H)-one
Source EPA DSSTox
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Record name Fraxinellone
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Record name FRAXINELLONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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